molecular formula C13H12O5 B13929141 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13929141
M. Wt: 248.23 g/mol
InChI Key: JUYSVOCIBUIXMJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- is an organic compound with the molecular formula C13H12O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of carboxylic acid, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Functional Group Introduction: The hydroxyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid catalyst, while hydroxylation can be performed using a hydroxylating agent such as hydrogen peroxide.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalenemethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate pathways related to cell signaling, apoptosis, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less reactive.

    4-Hydroxy-2-naphthoic acid: Contains a hydroxyl group but lacks the methoxy groups.

    5,6-Dimethoxy-2-naphthoic acid: Contains methoxy groups but lacks the hydroxyl group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-4-3-7-5-8(13(15)16)6-9(14)11(7)12(10)18-2/h3-6,14H,1-2H3,(H,15,16)

InChI Key

JUYSVOCIBUIXMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)O)OC

Origin of Product

United States

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